Sanfetrinem Cilexetil vs. Meropenem/Amoxicillin-Clavulanate: Equipotent In Vivo Efficacy in Murine TB Model
In a direct preclinical efficacy study for tuberculosis repurposing, oral sanfetrinem cilexetil demonstrated equipotency to a combination of subcutaneous meropenem and oral amoxicillin/clavulanate in a murine model of infection [1]. This result is significant as it validates oral monotherapy with sanfetrinem cilexetil against a clinically relevant standard-of-care intravenous/oral combination.
| Evidence Dimension | In vivo efficacy in a murine tuberculosis infection model |
|---|---|
| Target Compound Data | Oral sanfetrinem cilexetil (dose not specified in abstract) |
| Comparator Or Baseline | Subcutaneous meropenem + oral amoxicillin/clavulanate |
| Quantified Difference | Equipotent |
| Conditions | Murine model of TB infection |
Why This Matters
This provides a direct, preclinical justification for selecting sanfetrinem cilexetil over a complex, dual-route comparator regimen for tuberculosis research.
- [1] Sanfetrinem, repurposing an oral beta-lactam with intracellular activity for the treatment of tuberculosis. ARAID (Fundación Agencia Aragonesa para la Investigación y el Desarrollo). View Source
